N-[3-(trifluoromethyl)phenyl]-1-Piperazinecarboxamide N-[3-(trifluoromethyl)phenyl]-1-Piperazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17777270
InChI: InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-11(19)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2,(H,17,19)
SMILES:
Molecular Formula: C12H14F3N3O
Molecular Weight: 273.25 g/mol

N-[3-(trifluoromethyl)phenyl]-1-Piperazinecarboxamide

CAS No.:

Cat. No.: VC17777270

Molecular Formula: C12H14F3N3O

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(trifluoromethyl)phenyl]-1-Piperazinecarboxamide -

Specification

Molecular Formula C12H14F3N3O
Molecular Weight 273.25 g/mol
IUPAC Name N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-11(19)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2,(H,17,19)
Standard InChI Key NXZKKDNKJPWQIA-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Introduction

Structural Characterization and Molecular Properties

N-[3-(Trifluoromethyl)phenyl]-1-piperazinecarboxamide (C₁₂H₁₄F₃N₃O) features a piperazine ring substituted at the 1-position with a carboxamide group and at the 4-position with a 3-(trifluoromethyl)phenyl moiety. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₂H₁₄F₃N₃O
Molecular Weight273.25 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Polar Surface Area41.5 Ų

The trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, while the carboxamide moiety contributes to hydrogen-bonding interactions with biological targets . X-ray crystallography of structurally related piperazine derivatives reveals chair conformations in the piperazine ring and torsional adjustments in the aryl substituents to minimize steric strain .

Synthetic Routes and Optimization

The synthesis of N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide involves a two-step protocol (Scheme 1):

Step 1:
Reagents: Chloroform, 20°C
Reaction: Nucleophilic substitution between 1-(3-trifluoromethylphenyl)piperazine and chloroformate derivatives.

Step 2:
Reagents: Trifluoroacetic acid (TFA), dichloromethane (DCM), 20°C
Reaction: Acid-mediated deprotection or activation of intermediates to yield the final carboxamide .

StepReagents/ConditionsRole
1Chloroform, 20°CSolvent and reactant
2TFA/DCM, 20°CDeprotection/activation

This method achieves a 94% yield for analogous piperazinecarbothioamide derivatives, suggesting robustness for scaling . Alternative routes may employ isocyanate intermediates, as seen in related trifluoromethylphenyl compounds .

Physicochemical and Pharmacokinetic Profiling

Predicted physicochemical properties highlight favorable drug-likeness:

ParameterValue
LogP (Partition Coefficient)2.04
Water Solubility~5.46 mg/L (25°C)
Polar Surface Area41.5 Ų

The moderate LogP (2.04) balances lipophilicity and solubility, facilitating membrane permeability while retaining aqueous dispersibility . The trifluoromethyl group’s electron-withdrawing nature enhances stability against oxidative metabolism, prolonging half-life in biological systems .

Future Directions and Challenges

Further research should prioritize:

  • Target Identification: Proteomic screening to elucidate binding partners.

  • ADMET Profiling: In vitro assays for absorption, distribution, metabolism, excretion, and toxicity.

  • Structural Optimization: Introducing substituents to improve potency and selectivity.

Challenges include mitigating potential hepatotoxicity associated with trifluoromethyl groups and optimizing synthetic routes for cost-effective production .

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